molecular formula C18H17ClN2O3S B12625136 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide CAS No. 918493-38-6

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide

Katalognummer: B12625136
CAS-Nummer: 918493-38-6
Molekulargewicht: 376.9 g/mol
InChI-Schlüssel: YRNJZFNNUWIDPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a chlorine atom and a 2-methylpropanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 5-chloro-1H-indole-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also generate reactive oxygen species (ROS) that can damage cellular components, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and proteins involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide can be compared with other sulfonamide derivatives such as benzenesulfonyl chloride and toluenesulfonyl chloride. While these compounds share the sulfonyl group, their reactivity and applications differ due to variations in their structures. For example, benzenesulfonyl chloride is primarily used in the synthesis of sulfonamides and sulfonate esters, whereas toluenesulfonyl chloride is preferred for its ease of handling and solid-state at room temperature .

Similar Compounds

Eigenschaften

CAS-Nummer

918493-38-6

Molekularformel

C18H17ClN2O3S

Molekulargewicht

376.9 g/mol

IUPAC-Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C18H17ClN2O3S/c1-11(2)18(22)21-17-16(14-10-12(19)8-9-15(14)20-17)25(23,24)13-6-4-3-5-7-13/h3-11,20H,1-2H3,(H,21,22)

InChI-Schlüssel

YRNJZFNNUWIDPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.